molecular formula C19H16N4O6S2 B2872873 (Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide CAS No. 692762-80-4

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide

Katalognummer: B2872873
CAS-Nummer: 692762-80-4
Molekulargewicht: 460.48
InChI-Schlüssel: QIPFTLZRKKQRLN-GDNBJRDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a useful research compound. Its molecular formula is C19H16N4O6S2 and its molecular weight is 460.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including molecules with similar structural features to the queried compound, have been synthesized and evaluated for their potential as kidney-type glutaminase (GLS) inhibitors. These analogs are explored for their therapeutic potential in inhibiting GLS, which is a promising target for cancer therapy. One such analog demonstrated potency and improved solubility compared to BPTES, showing potential in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).

Antimicrobial Applications

A study on thiazolidinone derivatives revealed their synthesis and evaluation as antimicrobial agents. These compounds, including those structurally related to the queried chemical, have shown promising activities against a range of microbial strains. This suggests their potential use in developing new antimicrobial treatments, highlighting the versatility of thiazolidinone derivatives in addressing drug-resistant microbial infections (Gouda et al., 2010).

Antioxidant Properties

Novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides have been synthesized and evaluated for their antioxidant activity. The study identified a compound with significant radical scavenging ability, comparable to that of ascorbic acid. This highlights the potential of such derivatives for applications in oxidative stress-related conditions, offering a foundation for further development of antioxidant therapies (Lelyukh et al., 2021).

Anti-inflammatory Drug Development

Research into the synthesis of 4-thiazolidinone derivatives has aimed at developing new non-steroidal anti-inflammatory drugs (NSAIDs). The studies focused on structural modifications to enhance anti-exudative activity and reduce acute toxicity. This approach led to the identification of compounds with promising anti-inflammatory properties, paving the way for the development of safer NSAIDs (Golota et al., 2015).

Hypoglycemic Activity for Diabetes Management

The synthesis of novel 2,4-thiazolidinedione derivatives has been explored for their potential hypoglycemic activity. These compounds were tested in an animal model, with some showing promising results in lowering blood glucose levels. This research contributes to the search for new therapeutic agents in the management of diabetes, indicating the potential of thiazolidinedione derivatives in this field (Nikalje et al., 2012).

Eigenschaften

IUPAC Name

2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S2/c20-31(28,29)14-8-6-13(7-9-14)22-17(25)11-23-18(26)15(30-19(23)27)10-16(24)21-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24)(H,22,25)(H2,20,28,29)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPFTLZRKKQRLN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.